(3-Bromo-5-iodophenyl)methanol
Overview
Description
“(3-Bromo-5-iodophenyl)methanol” is a chemical compound with the CAS Number: 188813-08-3 . It has a molecular weight of 312.93 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C7H6BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2" . This indicates that the compound consists of a phenyl group (benzene ring) with bromo and iodo substituents at the 3rd and 5th positions, respectively, and a methanol group attached to it.Physical and Chemical Properties Analysis
“this compound” has a melting point of 118-120 degrees Celsius . It is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Antibacterial Properties
Research has indicated the potential of bromophenols, which are structurally related to (3-Bromo-5-iodophenyl)methanol, in exhibiting antibacterial properties. For instance, compounds isolated from the marine alga Rhodomela confervoides have shown significant activity against various bacterial strains (Xu et al., 2003).
Influence on Lipid Dynamics
Methanol, a key component in this compound, has been studied for its impact on lipid dynamics in biological and synthetic membranes. This has implications for understanding cell membrane stability and protein function (Nguyen et al., 2019).
Chemical Synthesis
This compound plays a role in various chemical synthesis processes. For instance, it has been used in the development of an efficient palladium-catalyzed intramolecular carbometalation reaction for the synthesis of complex organic compounds (Richey & Yu, 2009).
Antioxidant Activity
Compounds structurally similar to this compound have been identified for their potent antioxidant activities. Isolated bromophenols from Rhodomela confervoides demonstrated strong radical scavenging activity, suggesting potential applications in preventing oxidative deterioration (Li et al., 2011).
Biological Synthesis
Methanol, as part of this compound, is also a substrate for the biological production of chemicals and fuels. Engineering E. coli to utilize methanol for producing metabolites and specialty chemicals is a key area of research (Whitaker et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(3-bromo-5-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKEWNEFDSMTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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